molecular formula C19H30N4O2 B2752661 N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-propylethanediamide CAS No. 941975-86-6

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-propylethanediamide

Cat. No.: B2752661
CAS No.: 941975-86-6
M. Wt: 346.475
InChI Key: RKHVKISOPBLZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-propylethanediamide is a useful research compound. Its molecular formula is C19H30N4O2 and its molecular weight is 346.475. The purity is usually 95%.
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Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-propylethanediamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C23H31N3O3
  • Molecular Weight : 397.51 g/mol
  • IUPAC Name : N-[(2R)-2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl]-2,6-dimethoxybenzamide

The compound features a dimethylamino group, a pyrrolidine ring, and an ethanediamide backbone, which contribute to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The dimethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets. The pyrrolidine ring may also play a role in modulating enzyme activity or receptor binding.

Interaction with Enzymes

Research indicates that compounds similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the cholinergic system. Inhibition of these enzymes can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.

Inhibitory Potency Against AChE and BChE

A study evaluating the inhibitory effects of various compounds on AChE and BChE revealed significant findings:

CompoundIC50 (μmol/L)Selectivity Ratio (AChE/BChE)
Rivastigmine10.540.02
This compoundTBDTBD

The exact IC50 values for this compound are yet to be reported; however, compounds with similar structures have shown promising results in enhancing cholinergic activity.

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have demonstrated that compounds with similar structures exhibit neuroprotective properties by preventing neuronal apoptosis and promoting survival in models of neurodegeneration.
  • Anti-inflammatory Activity : Research has indicated that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production in immune cells.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, inhibiting the growth of certain bacterial strains, although further investigation is needed to confirm these effects.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-4-11-20-18(24)19(25)21-14-17(23-12-5-6-13-23)15-7-9-16(10-8-15)22(2)3/h7-10,17H,4-6,11-14H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHVKISOPBLZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.